2-Chloro-2-vinyl-1-1-biphenyl
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Overview
Description
2-Chloro-2-vinyl-1-1-biphenyl is an organic compound with the molecular formula C14H11Cl It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-vinyl-1-1-biphenyl typically involves the following steps:
Halogenation: Biphenyl is first chlorinated to introduce a chlorine atom at the desired position.
Vinylation: The chlorinated biphenyl undergoes a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and vinylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-vinyl-1-1-biphenyl derivatives with different functional groups.
Addition Products: Hydrogenated or halogenated derivatives of the original compound.
Oxidation Products: Various oxidized forms, such as alcohols or ketones.
Scientific Research Applications
2-Chloro-2-vinyl-1-1-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-2-vinyl-1-1-biphenyl exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.
Pathways Involved: It can participate in pathways involving nucleophilic substitution, addition, or oxidation-reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
2-Chloro-1-1-biphenyl: Lacks the vinyl group, making it less reactive in addition reactions.
2-Vinyl-1-1-biphenyl: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Bromo-2-vinyl-1-1-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 2-Chloro-2-vinyl-1-1-biphenyl is unique due to the presence of both a chlorine atom and a vinyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11Cl |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h2-10H,1H2 |
InChI Key |
ZECYFCFYEMZDCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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